molecular formula C18H19N3O5S2 B2944377 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-72-4

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2944377
CAS No.: 865159-72-4
M. Wt: 421.49
InChI Key: JQNWBKJFXAAGHX-ZZEZOPTASA-N
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Description

The compound "(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide" features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a sulfamoyl group at position 4. The benzamide moiety is linked via an imine bond in the Z-configuration.

Properties

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-9-8-21-15-7-6-14(28(19,23)24)11-16(15)27-18(21)20-17(22)12-4-3-5-13(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWBKJFXAAGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • A benzamide moiety
  • A methoxy group
  • A sulfamoyl group attached to a benzo[d]thiazole ring

This unique configuration contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly in inhibiting quorum sensing, which is crucial for bacterial communication and biofilm formation. This property suggests potential applications in developing new antibiotics .
  • Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties, although detailed mechanisms and efficacy in clinical settings require further investigation .
  • Anti-inflammatory Effects : The presence of the sulfamoyl group may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets:

  • Quorum Sensing Inhibition : By binding to bacterial receptors involved in quorum sensing, the compound disrupts signaling pathways that regulate bacterial behavior, thus preventing biofilm formation and virulence .
  • Cellular Pathway Modulation : The compound may modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth via quorum sensing,
AnticancerPotential to inhibit cancer cell proliferation ,
Anti-inflammatoryMay reduce inflammation markers

Notable Research Findings

  • A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent.
  • Another research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazol-2(3H)-ylidene Derivatives

Compounds with the benzo[d]thiazol-2(3H)-ylidene scaffold exhibit diverse pharmacological and chemical properties depending on substituents.

Compound Name Key Substituents Functional Groups Notable Properties/Applications Reference
Target Compound 3-(2-Methoxyethyl), 6-sulfamoyl Benzo[d]thiazol-2(3H)-ylidene, benzamide Hypothesized STING agonist potential
Compound I5 () Dipropylamine, benzofuroquinolinium Benzo[d]thiazol-2(3H)-ylidene, iodide Targets bacterial "Achilles Heel" (Ft)
Compound 30b () tert-Butyldimethylsilyl, nitro, carbamoyl Benzo[d]thiazol-2(3H)-ylidene, oxazole STING agonist for antibody-drug conjugates

Key Observations :

  • Substituent Effects : The 6-sulfamoyl group in the target compound may enhance hydrophilicity compared to carbamoyl or nitro groups in analogs (e.g., Compound 30b) .
  • Z-Configuration : The Z-configuration of the imine bond (shared with Compound I5) likely influences stereoelectronic properties and binding affinity in biological systems .
Benzamide Derivatives with Heterocyclic Cores

Benzamide-linked heterocycles are common in drug discovery.

Compound Name Core Structure Substituents Melting Point/Stability Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene Methoxyethyl, sulfamoyl Not reported (hypothetical)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, ) Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl 200°C (stable in EtOH/Dioxane)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Simple benzamide 3-Methyl, hydroxy-dimethylethyl Characterized via X-ray crystallography

Key Observations :

  • Synthesis Methods : Unlike the target compound (likely synthesized via imine condensation), simpler benzamides (e.g., ) are prepared via acyl chloride reactions, highlighting divergent synthetic routes .
Spectroscopic and Analytical Comparisons
  • IR Spectroscopy : Thiadiazole derivatives (e.g., 4g) show carbonyl stretches at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O), while benzo[d]thiazol-2(3H)-ylidene compounds (e.g., ) exhibit distinct NH stretches (~3300 cm⁻¹) due to sulfamoyl or carbamoyl groups .
  • Mass Spectrometry : STING agonist analogs () display accurate ESI-MS data (e.g., m/z 430.25 for C20H24N5O4S), underscoring the precision required in characterizing complex heterocycles .

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